molecular formula C16H17ClN2O2S B14992692 2,4-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate

2,4-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B14992692
M. Wt: 336.8 g/mol
InChI Key: ZWPYIEDWPUOEHV-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

The synthesis of 2,4-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

2,4-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. . This compound may be used as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

2,4-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

(2,4-dimethylphenyl) 5-chloro-2-propylsulfanylpyrimidine-4-carboxylate

InChI

InChI=1S/C16H17ClN2O2S/c1-4-7-22-16-18-9-12(17)14(19-16)15(20)21-13-6-5-10(2)8-11(13)3/h5-6,8-9H,4,7H2,1-3H3

InChI Key

ZWPYIEDWPUOEHV-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)OC2=C(C=C(C=C2)C)C)Cl

Origin of Product

United States

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